Methyl 6-acetamido-3-chloropicolinate
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Overview
Description
Methyl 6-acetamido-3-chloropicolinate is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is a derivative of picolinic acid, characterized by the presence of an acetamido group at the 6th position and a chlorine atom at the 3rd position on the pyridine ring .
Scientific Research Applications
Methyl 6-acetamido-3-chloropicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetamido-3-chloropicolinate typically involves the acylation of 6-amino-3-chloropicolinic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions often require the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetamido-3-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the acetamido group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is 6-acetamido-3-chloropicolinic acid.
Reduction: Products include reduced derivatives with modified functional groups.
Mechanism of Action
The mechanism of action of Methyl 6-acetamido-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors . The acetamido and chlorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-3-chloropicolinate: Lacks the acetamido group, which may result in different reactivity and biological activity.
Methyl 6-acetamido-3-bromopicolinate: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
Methyl 6-acetamido-3-fluoropicolinate: Contains a fluorine atom, which can significantly affect its reactivity and interactions.
Uniqueness
Methyl 6-acetamido-3-chloropicolinate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-acetamido-3-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOQQFPAKOPNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682438 |
Source
|
Record name | Methyl 6-acetamido-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-62-4 |
Source
|
Record name | Methyl 6-acetamido-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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